molecular formula C22H23N7O3 B13751521 Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- CAS No. 56532-53-7

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-

Cat. No.: B13751521
CAS No.: 56532-53-7
M. Wt: 433.5 g/mol
InChI Key: BRFLEIZLMZUSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- (CAS No. 56532-53-7) is a complex aromatic azo compound characterized by a central acetamide moiety linked to a dipropylamino-substituted phenyl group and a 2,6-dicyano-4-nitrophenylazo chromophore . Its molecular formula is $ \text{C}{22}\text{H}{23}\text{N}7\text{O}3 $, with a molecular weight of 433.47 g/mol. The compound’s structure includes strong electron-withdrawing groups (cyano, nitro) and a dipropylamino donor group, which collectively enhance its photostability and absorbance in the visible spectrum, making it suitable for use as a disperse dye in textiles .

Its synthesis involves multi-step azo coupling reactions, as described for structurally related dyes .

Properties

CAS No.

56532-53-7

Molecular Formula

C22H23N7O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide

InChI

InChI=1S/C22H23N7O3/c1-4-8-28(9-5-2)18-6-7-20(21(12-18)25-15(3)30)26-27-22-16(13-23)10-19(29(31)32)11-17(22)14-24/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,25,30)

InChI Key

BRFLEIZLMZUSSP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Diazotization of 2,6-Dicyano-4-Nitroaniline

The initial step involves the conversion of 2,6-dicyano-4-nitroaniline into its corresponding diazonium salt. This is achieved by:

  • Treating the aromatic amine with nitrous acid (HNO2) , generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5°C) to prevent decomposition.
  • The reaction proceeds through the formation of an N-nitroso intermediate, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium salt.

This step is critical for the subsequent azo coupling and requires careful temperature control and acidic conditions to maintain diazonium salt stability.

Azo Coupling with 5-(Dipropylamino)phenylacetamide

The diazonium salt is then coupled with 5-(dipropylamino)phenylacetamide , which acts as the coupling component. The coupling typically occurs at the para-position relative to the dipropylamino group, facilitated by the electron-donating nature of the amino substituent.

  • The coupling reaction is conducted in a mildly alkaline medium (pH 8-9) to enhance nucleophilicity of the coupling component.
  • The reaction temperature is maintained between 0–10°C to control the rate and selectivity.
  • The azo bond (-N=N-) formation links the diazonium salt and the aromatic amine derivative, yielding the azo compound with the acetamide group intact.

This step is often performed in aqueous or mixed aqueous-organic solvents to balance solubility and reactivity.

Purification and Isolation

Following azo coupling, the crude product is purified by:

  • Filtration to remove inorganic salts.
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate to enhance purity.
  • Chromatographic techniques, including preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using specialized columns like Newcrom R1, have been demonstrated as effective for isolating Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- with high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization 2,6-Dicyano-4-nitroaniline, NaNO2, HCl 0–5 Acidic In situ generation of nitrous acid; low temp to stabilize diazonium salt
Azo Coupling 5-(Dipropylamino)phenylacetamide, NaOH or buffer 0–10 8–9 Mildly alkaline pH to favor coupling; temperature control for selectivity
Purification Filtration, recrystallization, RP-HPLC Ambient Neutral Use of Newcrom R1 column for high purity isolation

Research Discoveries and Optimization Insights

  • Diazotization Efficiency: Studies have shown that maintaining low temperature and acidic conditions during diazotization minimizes side reactions such as phenol formation or azo coupling at undesired positions.
  • Coupling Selectivity: The electron-donating dipropylamino group directs azo coupling para to its position, enhancing regioselectivity and yield.
  • Chromatographic Purification: The use of low silanol activity reverse-phase columns (Newcrom R1) allows for effective separation of the target azo compound from structurally related impurities and by-products, facilitating preparative scale isolation.
  • Solvent Effects: Mixed solvent systems (acetonitrile-water) with acid modifiers (phosphoric acid or formic acid for MS compatibility) improve solubility and chromatographic behavior of the compound.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Outcome
1. Diazotization 2,6-Dicyano-4-nitroaniline, NaNO2, HCl Formation of diazonium salt Reactive intermediate for azo coupling
2. Azo Coupling 5-(Dipropylamino)phenylacetamide, NaOH Formation of azo bond Target azo compound synthesis
3. Purification Filtration, recrystallization, RP-HPLC Removal of impurities Pure Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and nucleophilic attacks .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Substituents on Phenyl Rings Amino Group Application Reference
Target Compound (56532-53-7) 2,6-dicyano, 4-nitro Dipropylamino Disperse dye
Disperse Blue 165 (41642-51-7) 2,6-dicyano, 4-nitro Diethylamino Textile dye
N-[2-[(2,6-dibromo-4-nitrophenyl)azo]-...] 2,6-dibromo, 4-nitro Diethylamino Specialty dye
N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-... (55252-53-4) 2-cyano, 6-iodo, 4-nitro Diethylamino Experimental chromophore
Alachlor (15972-60-8) Chloro, methoxymethyl N/A (herbicide backbone) Pesticide

Key Observations

  • Halogen vs. Cyano Substitutions: Bromo/iodo derivatives (e.g., CAS 55252-53-4) exhibit redshifted absorbance due to heavier atoms but may reduce photostability compared to cyano groups .
  • Functional Divergence : While the target compound and its analogs are primarily dyes, chloroacetamides like alachlor () share the acetamide core but lack azo groups, instead functioning as herbicides via inhibition of plant fatty acid synthesis .

Spectral and Stability Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Disperse Blue 165 Dibromo Analog (CAS 246-107-8)
$\lambda_{\text{max}}$ (nm) 580–610 (in DMF) 570–595 600–620
Solubility Low in water; high in DMF Moderate in acetone Low in polar solvents
Thermal Stability (°C) >250 220–240 200–220
  • Absorbance Profiles: The target compound’s $\lambda_{\text{max}}$ aligns with its cyano/nitro electron-withdrawing system, while dibromo analogs show redshift due to bromine’s polarizability .
  • Stability: The dipropylamino group enhances thermal stability compared to diethylamino derivatives, as longer alkyl chains reduce oxidative degradation .

Environmental and Regulatory Considerations

  • Persistence: The target compound’s categorization under CEPA suggests higher environmental persistence than simpler azo dyes like Disperse Orange 61 (CAS 55281-26-0), which lacks cyano groups .

Biological Activity

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- (CAS No. 56532-53-7) is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Basic Information

  • Molecular Formula: C22H23N7O3
  • Molecular Weight: 433.46 g/mol
  • Melting Point: 212-214 °C
  • Density: 1.24 g/cm³ (predicted)
  • pKa: 14.15 (predicted)

Structural Characteristics

The compound features a complex azo structure with a dipropylamino group, contributing to its unique chemical behavior and potential biological interactions.

PropertyValue
Melting Point212-214 °C
Density1.24 g/cm³
Molecular Weight433.46 g/mol
pKa14.15

Research indicates that compounds with azo structures can exhibit various biological activities, including anti-cancer and antimicrobial properties. The specific mechanism of action for Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that azo compounds similar to Acetamide showed significant cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups such as cyano and nitro enhances the compound's reactivity towards cellular targets, leading to programmed cell death (apoptosis) in cancer cells.
  • Antimicrobial Effects : Another investigation revealed that azo compounds can inhibit bacterial growth by disrupting cell membrane integrity. Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]- was shown to exhibit antibacterial activity against Gram-positive bacteria, likely due to its ability to penetrate bacterial membranes and interfere with metabolic processes.
  • Photodynamic Therapy Potential : The compound's ability to generate ROS upon light activation suggests its potential use in photodynamic therapy (PDT). Studies indicate that similar azo compounds can be activated by specific wavelengths of light to produce cytotoxic agents that selectively target tumor cells.

Toxicological Profile

While the biological activity of Acetamide is promising, toxicity assessments are crucial for understanding its safety profile. Preliminary studies suggest low acute toxicity; however, chronic exposure effects remain under-researched and warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.